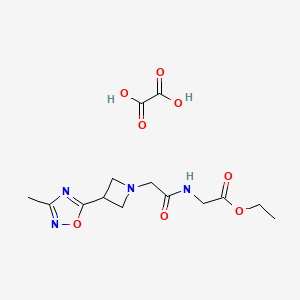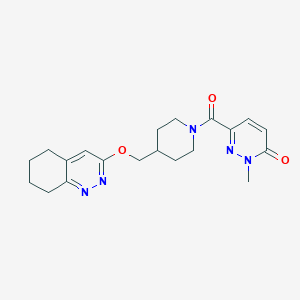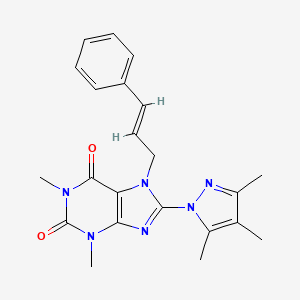
Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The molecule also contains an azetidine ring, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The presence of these rings and their substituents contribute to the properties and potential applications of this compound.
Molecular Structure Analysis
The molecular structure of this compound is determined by its constituent atoms and the bonds between them. The InChI code for a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, is 1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)9-12-6/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Oxadiazoles have been known to participate in a variety of reactions due to the presence of the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, the molecular weight is 170.17 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Potential Biological Activities
Synthesis of Oxadiazole Derivatives : A significant application of compounds related to Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate is in the synthesis of oxadiazole derivatives. For example, the study by Janda (2001) describes the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids through a process of acylation and thermal degradation, highlighting the compound's utility in creating new chemical structures L. Janda, 2001.
Antimicrobial and Antifungal Activities : Several studies have investigated the antimicrobial and antifungal properties of oxadiazole derivatives. For instance, research by Al-badrany et al. (2019) showed the antibacterial activity of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole, suggesting potential applications in combating bacterial infections Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019.
Anti-inflammatory and Analgesic Properties : The compound and its derivatives have been explored for their potential anti-inflammatory and analgesic effects. For example, Ilango et al. (2009) synthesized and characterized 2,5-disubstituted-1,3,4-oxadiazoles as potential anti-inflammatory agents, demonstrating promising activity in vivo K. Ilango, P. Valentina, N. Umarani, T. Kumar, 2009.
Pharmaceutical Synthesis and Drug Development
Synthesis of Beta-lactam Antibiotics : The compound's derivatives have been utilized in synthesizing new beta-lactam antibiotics. A study by Woulfe and Miller (1985) discussed the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which showed significant activity against Gram-negative bacteria, indicating their potential in antibiotic development S. Woulfe, M. Miller, 1985.
Antiviral and Antimicrobial Drug Research : Compounds similar to this compound have been synthesized and evaluated for their antiviral and antimicrobial properties, as shown in the study by El-Sayed (2014), suggesting their application in the development of new antimicrobial agents Shawkat A. Abdel-Mohsen, 2014.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, the hazard statements are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it may interact with its targets through this pharmacophore. The compound may bind to its targets, leading to changes in their function.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight is 17017 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4.C2H2O4/c1-3-19-11(18)4-13-10(17)7-16-5-9(6-16)12-14-8(2)15-20-12;3-1(4)2(5)6/h9H,3-7H2,1-2H3,(H,13,17);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLFOJNOAMQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)



![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2754826.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)